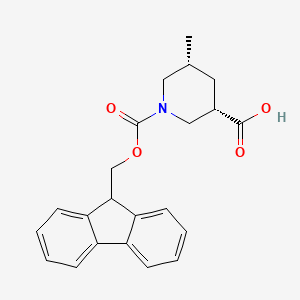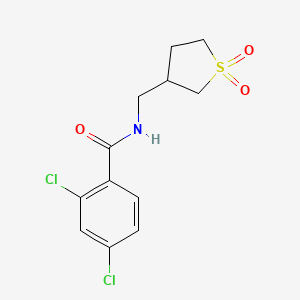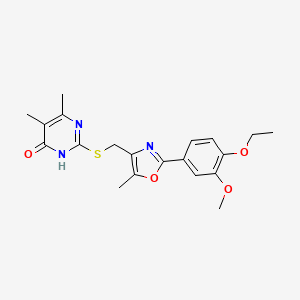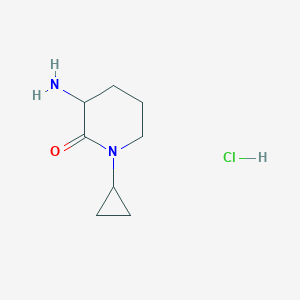
N-(4-ethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a synthetic herbicide widely used in agriculture for controlling weeds. This compound belongs to the thiazole family and has a broad spectrum of activity against various types of weeds. EPTC has been extensively studied for its synthesis, mechanism of action, and potential applications in scientific research.
Applications De Recherche Scientifique
Fluorescence and Anticancer Activity of Co(II) Complexes
Research on Co(II) complexes of thiazole derivatives has shown promising fluorescence properties and anticancer activity. These complexes exhibit significant in vitro cytotoxicity against human breast cancer cell lines, suggesting potential for therapeutic applications (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Antituberculosis Activity of Thiazole Derivatives
A study on thiazole-aminopiperidine hybrid analogues highlighted the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis. These compounds demonstrated significant antituberculosis activity, showcasing the utility of thiazole derivatives in addressing infectious diseases (V. U. Jeankumar et al., 2013).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Another study focused on the synthesis and cytotoxic evaluation of new pyrazole and pyrimidine derivatives. These compounds were tested against Ehrlich Ascites Carcinoma (EAC) cells, with some showing promising cytotoxic effects. This research underscores the potential of such derivatives in cancer therapy (Ashraf S. Hassan et al., 2014).
Synthesis and Antimicrobial Activity
Research into thiazolidine derivatives revealed their antimicrobial and antifungal activities against various pathogens. These findings suggest that such compounds could serve as leads for developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-15(8-10-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-11-5-6-12-23/h5-12,14H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIBVAKWKHQRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)


![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)
![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)



